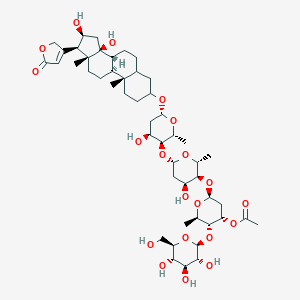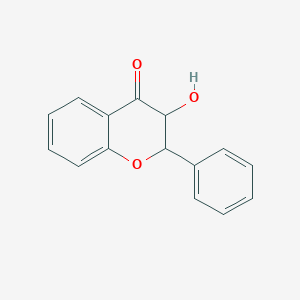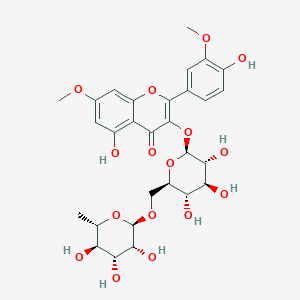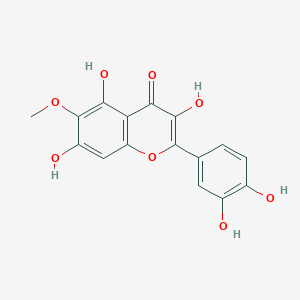
Lanatoside B
説明
ラナトシドBは、ジギタリス・ラナータの葉から単離できる強心配糖体です 。心臓に対する強力な効果で知られており、特定の心臓病の治療に使用されます。
準備方法
合成経路および反応条件: ラナトシドBの調製には、いくつかの合成経路が関与する可能性があります。 1つの効率的な戦略は、ホウ素を媒介とするアグリコンデリバリー法の使用を含みます。 この方法には、ホウ素を媒介とするアグリコンデリバリーと官能化されたグルコース供与体との反応シーケンス、続いて脱保護および歪み促進アジド-アルキン環状付加が含まれます 。 別の方法は、少量のメトキシドナトリウムを触媒とするラナトシドのメタノール分解であり、収率と単離の点で加水分解手順よりも優れていることが示されています .
工業的生産方法: ラナトシドBの工業的生産は、通常、ジギタリス・ラナータの葉からの抽出を含みます。 葉を処理して配糖体を単離し、続いて精製してラナトシドBを得ます。 このプロセスには、溶媒抽出、クロマトグラフィー、結晶化などのいくつかのステップが含まれる場合があります .
化学反応の分析
反応の種類: ラナトシドBは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、多くの場合、さまざまな用途のために化合物を修飾したり、その特性を研究するために使用されます。
一般的な試薬と条件: ラナトシドBの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 置換反応には、特定の条件下でハロアルカンやアシルクロリドなどの試薬が関与する可能性があります .
形成される主要な生成物: ラナトシドBの反応から形成される主要な生成物は、反応の種類によって異なります。 たとえば、酸化は酸化誘導体をもたらす可能性があり、還元は化合物の還元形をもたらす可能性があります。 置換反応は、使用される試薬に応じて、さまざまな置換誘導体をもたらす可能性があります .
科学的研究アプリケーション
ラナトシドBは、化学、生物学、医学、産業の分野で、特にいくつかの科学的研究アプリケーションを持っています。 化学では、配糖体の反応とメカニズムを研究するためのモデル化合物として使用されます。 生物学と医学では、ラナトシドBは、心臓細胞への影響と心臓病の治療における潜在的な使用について研究されています。 特定のがん細胞株でアポトーシスを誘発できるため、その抗がん特性についても調査されています 。 産業では、ラナトシドBは心臓薬の製造や分析研究の基準物質として使用されています .
科学的研究の応用
Lanatoside B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study glycoside reactions and mechanisms. In biology and medicine, this compound is studied for its effects on heart cells and its potential use in treating heart conditions. It has also been investigated for its anticancer properties, as it can induce apoptosis in certain cancer cell lines . In industry, this compound is used in the production of cardiac medications and as a reference standard in analytical studies .
作用機序
ラナトシドBは、細胞膜全体の電気化学的勾配の維持に不可欠なナトリウム-カリウムATPアーゼ酵素を阻害することによって効果を発揮します。 この阻害により細胞内のナトリウムレベルが増加し、それがカルシウムレベルに影響を与え、心臓収縮力を高めます。 ラナトシドBの分子標的は、ナトリウム-カリウムATPアーゼ酵素のアルファサブユニットであり、その経路はイオン交換と細胞シグナル伝達の調節に関与しています .
類似化合物の比較
ラナトシドBは、ラナトシドA、ラナトシドC、ジゴキシンなどの他の強心配糖体に似ています。 心臓に与える特定の効果と、その特定の構造は独特です。 ラナトシドBは、同じクラスの他の化合物とは異なる、一連の独自のグリコシド結合と官能基を持っています 。 類似の化合物には次のものがあります。
- ラナトシドA
- ラナトシドC
- ジゴキシン
- ジギトキシン
- ギトキシン
類似化合物との比較
Lanatoside B is similar to other cardiac glycosides such as lanatoside A, lanatoside C, and digoxin. it is unique in its specific structure and the particular effects it has on the heart. This compound has a distinct set of glycosidic linkages and functional groups that differentiate it from other compounds in the same class . Similar compounds include:
- Lanatoside A
- Lanatoside C
- Digoxin
- Digitoxin
- Gitoxin
These compounds share similar mechanisms of action but differ in their pharmacokinetics and specific clinical applications .
特性
IUPAC Name |
[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O20/c1-21-43(67-37-16-31(53)44(22(2)62-37)68-38-17-33(64-24(4)51)45(23(3)63-38)69-46-42(58)41(57)40(56)34(19-50)66-46)30(52)15-36(61-21)65-27-9-11-47(5)26(14-27)7-8-29-28(47)10-12-48(6)39(25-13-35(55)60-20-25)32(54)18-49(29,48)59/h13,21-23,26-34,36-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28+,29-,30+,31+,32+,33+,34-,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48-,49+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAPNQFQPDAROQ-CAPSWCROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17575-21-2 | |
| Record name | Lanatoside B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17575-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanatoside B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanatoside B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANATOSIDE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3822U6I4Z0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Lanatoside B on the heart?
A1: this compound, like other cardiac glycosides, exerts its therapeutic effect by inhibiting the sodium-potassium pump (Na+/K+-ATPase) in cardiac myocytes. [, ] This inhibition leads to an increase in intracellular sodium concentration. This increase then affects the sodium-calcium exchanger, leading to a rise in intracellular calcium levels, ultimately enhancing cardiac contractility. []
Q2: How does the potency of this compound compare to other cardiac glycosides?
A2: Research suggests that, on a molar basis, the potency of cardiac glycosides decreases in the following order: g-strophanthin > digoxin > digitoxin > oleandrin > this compound. [] This indicates that g-strophanthin is the most potent, while this compound exhibits the lowest potency among the listed glycosides.
Q3: Are there differences in how various cardiac glycosides affect the heart's response to acetylcholine?
A3: Yes, studies have shown that cardiac glycosides can differentially modulate the cardio-inhibitory effects of acetylcholine. For example, Lanatoside C consistently abolished acetylcholine-induced cardiac inhibition in dogs. In contrast, Lanatoside A and this compound showed less consistent effects in the same experimental setup. [] This suggests variations in their interactions with cardiac acetylcholine receptors or downstream signaling pathways.
Q4: What is the chemical structure of this compound and how does it relate to other cardiac glycosides?
A4: this compound belongs to the cardiac glycoside family, characterized by a steroid nucleus attached to a lactone ring and a sugar moiety. While the specific structural details of this compound are not provided in the given research, it's important to note that minor structural variations within this class of compounds can significantly impact their pharmacological properties, including potency and toxicity. [, ]
Q5: Has this compound been identified in naturally occurring plants?
A5: Yes, this compound is a naturally occurring cardiac glycoside primarily found in the leaves of Digitalis lanata (woolly foxglove). [, , ] The concentration of this compound can vary significantly among individual plants and across different geographical locations. []
Q6: Are there any analytical techniques available to quantify this compound in plant material?
A6: High-performance liquid chromatography (HPLC) has been successfully employed to quantify this compound in plant extracts, particularly from Digitalis species. [, ] This technique allows for the separation and quantification of this compound from other closely related cardiac glycosides, facilitating the analysis of plant material for potential pharmaceutical applications.
Q7: Beyond its cardiac effects, does this compound exhibit any other noteworthy biological activities?
A7: Recent studies have explored the potential anticancer activity of Lanatoside C, another cardiac glycoside found in Digitalis lanata. [] While the research specifically focuses on Lanatoside C, it highlights the potential of cardiac glycosides as a source of novel anticancer agents. Further research is needed to ascertain if this compound shares similar properties.
Q8: Is there any information on the safety profile and potential toxicity of this compound?
A8: While the provided research doesn't delve into the specific toxicity profile of this compound, it does highlight that cardiac glycosides, in general, have a narrow therapeutic index. [, ] This means the dose required for therapeutic benefit is relatively close to the dose that can cause toxicity. Therefore, careful dosage monitoring and administration are crucial when utilizing this compound or any other cardiac glycoside.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B190348.png)











